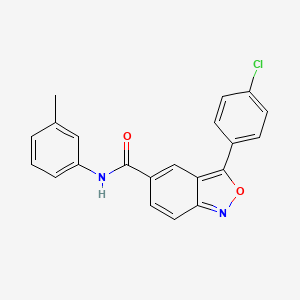
3-(4-chlorophenyl)-N-(3-methylphenyl)-2,1-benzoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-(3-methylphenyl)-2,1-benzoxazole-5-carboxamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole core, which is a fused heterocyclic structure containing both benzene and oxazole rings. The presence of chlorophenyl and methylphenyl groups further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(3-methylphenyl)-2,1-benzoxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Core: The initial step involves the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative to form the benzoxazole ring.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through a reaction between the benzoxazole derivative and an amine, typically under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(3-methylphenyl)-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-chlorophenyl)-N-(3-methylphenyl)-2,1-benzoxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(3-methylphenyl)-2,1-benzoxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-(4-methylphenyl)-2,1-benzoxazole-5-carboxamide
- 3-(4-chlorophenyl)-N-(2-methylphenyl)-2,1-benzoxazole-5-carboxamide
- 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2,1-benzoxazole-5-carboxamide
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-N-(3-methylphenyl)-2,1-benzoxazole-5-carboxamide may exhibit unique properties due to the specific positioning of the methyl and chlorophenyl groups
Properties
Molecular Formula |
C21H15ClN2O2 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(3-methylphenyl)-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C21H15ClN2O2/c1-13-3-2-4-17(11-13)23-21(25)15-7-10-19-18(12-15)20(26-24-19)14-5-8-16(22)9-6-14/h2-12H,1H3,(H,23,25) |
InChI Key |
PBGHQXBQXJMZEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















